molecular formula C13H10Cl2N2O2 B11072759 3,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide

3,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B11072759
M. Wt: 297.13 g/mol
InChI Key: VEDSIRNWRUEIRJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O2. It is characterized by the presence of two chlorine atoms on the benzene ring and a methoxy group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 6-methoxypyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The crude product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(6-methoxypyridin-3-yl)benzamide is unique due to its specific substitution pattern on the benzene and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

3,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C13H10Cl2N2O2/c1-19-12-5-3-9(7-16-12)17-13(18)8-2-4-10(14)11(15)6-8/h2-7H,1H3,(H,17,18)

InChI Key

VEDSIRNWRUEIRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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